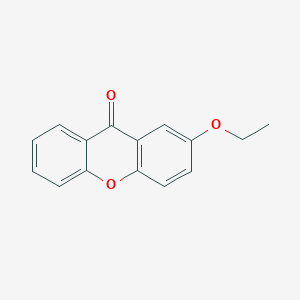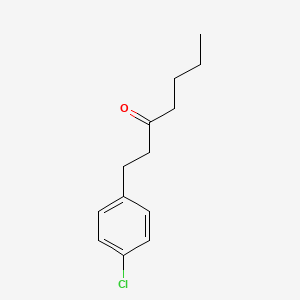
1-(4-Chlorophenyl)-3-heptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-heptanone is an organic compound that belongs to the class of aromatic ketones It features a heptanone chain attached to a chlorinated phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)-3-heptanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and optimized reaction conditions can further improve the production scale.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-3-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-heptanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It serves as a precursor for the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-heptanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)-2-propanone: Another aromatic ketone with a shorter carbon chain.
1-(4-Chlorophenyl)-3-pentanone: Similar structure but with a different carbon chain length.
Uniqueness
1-(4-Chlorophenyl)-3-heptanone is unique due to its specific carbon chain length and the presence of a chlorinated phenyl ring. These structural features confer distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
100765-43-3 |
|---|---|
Fórmula molecular |
C13H17ClO |
Peso molecular |
224.72 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)heptan-3-one |
InChI |
InChI=1S/C13H17ClO/c1-2-3-4-13(15)10-7-11-5-8-12(14)9-6-11/h5-6,8-9H,2-4,7,10H2,1H3 |
Clave InChI |
DZNTUSSSYNGODE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)CCC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


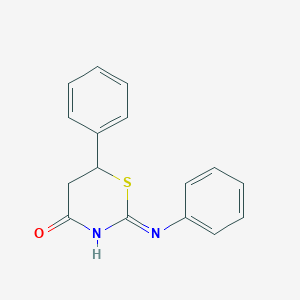
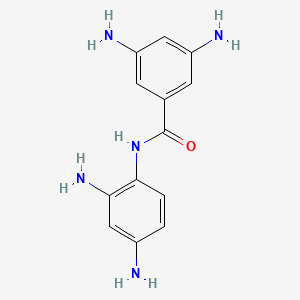
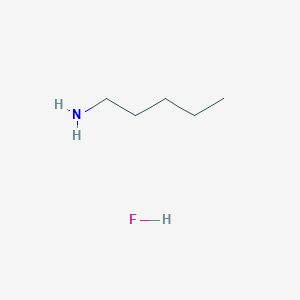
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)
![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)

![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
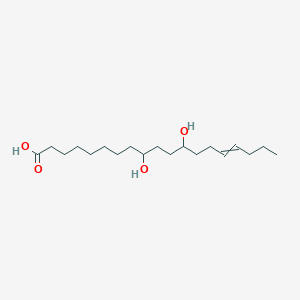
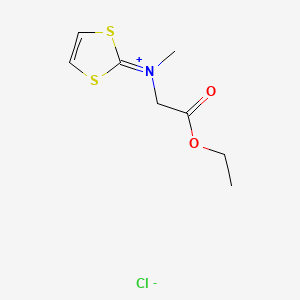
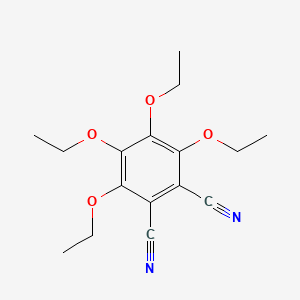
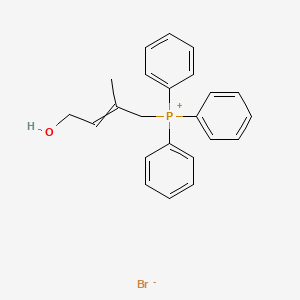
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
